molecular formula C30H28O2 B8560510 1,1-Bis(3-phenyl-4-hydroxyphenyl)cyclohexane CAS No. 115287-60-0

1,1-Bis(3-phenyl-4-hydroxyphenyl)cyclohexane

Cat. No. B8560510
M. Wt: 420.5 g/mol
InChI Key: VQCOOYBPEMJQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Bis(3-phenyl-4-hydroxyphenyl)cyclohexane is a useful research compound. Its molecular formula is C30H28O2 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1-Bis(3-phenyl-4-hydroxyphenyl)cyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Bis(3-phenyl-4-hydroxyphenyl)cyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

115287-60-0

Product Name

1,1-Bis(3-phenyl-4-hydroxyphenyl)cyclohexane

Molecular Formula

C30H28O2

Molecular Weight

420.5 g/mol

IUPAC Name

4-[1-(4-hydroxy-3-phenylphenyl)cyclohexyl]-2-phenylphenol

InChI

InChI=1S/C30H28O2/c31-28-16-14-24(20-26(28)22-10-4-1-5-11-22)30(18-8-3-9-19-30)25-15-17-29(32)27(21-25)23-12-6-2-7-13-23/h1-2,4-7,10-17,20-21,31-32H,3,8-9,18-19H2

InChI Key

VQCOOYBPEMJQBN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC(=C(C=C2)O)C3=CC=CC=C3)C4=CC(=C(C=C4)O)C5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

510 g (3 mol) of o-phenylphenol and 98 g (1 mol) of cyclohexanon were mixed and the temperature was raised to 60° C. to dissolve the mixture. To the mixture was then added 150 g of 90% by weight sulfuric acid and reacted with stirring for 24 hours at 70° C. After the resulting reaction product was diluted with 1 liter of monochlorobenzene and washed three times with warm water, the organic phase was heated to 190° C. under reduced pressure to remove the solvent and the unreacted materials. After dissolving the residue in 400 milliliters of methylene chloride, 500 milliliters of a 5N aqueous sodium hydroxide solution was added and stirred. After crystals were precipitated by cooling with ice, the crystals were washed twice with 500 milliliters of methylene chloride and then washed with 300 milliliters of a 2N aqueous sodium hydroxide solution. After adding 2 liters of 2N hydrochloric acid and stirring, the crystals were filtered, washed five times with water, and then recrystallized from acetone-cyclohexane mixture solution.
Quantity
510 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

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